N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Overview
Description
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BU224, is a selective antagonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. BU224 has been shown to have potential therapeutic applications in these areas, as well as in cancer and metabolic disorders.
Mechanism of Action
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide acts as a selective antagonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. The CB2 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. This compound binds to the CB2 receptor and blocks the activation of downstream signaling pathways, thereby inhibiting the effects of CB2 receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. One study by Li et al. (2019) demonstrated that this compound can inhibit the proliferation and migration of cancer cells by suppressing the expression of cyclin D1 and MMPs. Another study by Liu et al. (2018) showed that this compound can protect against neuroinflammation and cognitive impairment in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise manipulation of the receptor's activity. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, including:
1. Further elucidation of the mechanism of action of this compound, including its effects on downstream signaling pathways and gene expression.
2. Investigation of the potential therapeutic applications of this compound in cancer, metabolic disorders, and neurodegenerative diseases.
3. Development of more potent and selective CB2 receptor antagonists based on the structure of this compound.
4. Exploration of the potential synergistic effects of this compound with other drugs or compounds in the treatment of various diseases.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans, including its absorption, distribution, metabolism, and excretion.
Scientific Research Applications
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo, that have elucidated its mechanism of action and potential therapeutic applications. One study by Zhang et al. (2014) demonstrated that this compound can inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor metastasis. Another study by Chen et al. (2016) showed that this compound can reduce inflammation and oxidative stress in a mouse model of acute lung injury.
properties
IUPAC Name |
N-(1-butyl-2-oxo-3H-indol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-9-16-12-8-6-5-7-11(12)13(14(16)18)15-10(2)17/h5-8,13H,3-4,9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSBYNVUSUVQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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